4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazin-1(2H)-one
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Overview
Description
4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a diketone.
Coupling with phthalazinone: The pyrazole derivative is then coupled with phthalazinone under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazin-1(2H)-one involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Pyrazole derivatives: Compounds with the pyrazole ring but different attached groups.
Uniqueness
4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazin-1(2H)-one is unique due to its specific combination of the pyrazole and phthalazinone moieties, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
866776-28-5 |
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Molecular Formula |
C23H18N4O |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C23H18N4O/c28-23-19-14-8-7-13-18(19)22(24-25-23)27-21(17-11-5-2-6-12-17)15-20(26-27)16-9-3-1-4-10-16/h1-14,21H,15H2,(H,25,28) |
InChI Key |
MNUDPVUGPGGLQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=NNC(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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